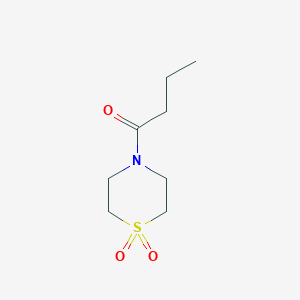![molecular formula C15H16N2OS B2510467 N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2305556-83-4](/img/structure/B2510467.png)
N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide, also known as CPTH2, is a small molecule inhibitor that has been gaining increasing attention in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular pathways.
Wirkmechanismus
N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide works by inhibiting the activity of a specific enzyme known as histone acetyltransferase (HAT). This enzyme is involved in the regulation of gene expression, and its inhibition by N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide can lead to changes in cellular pathways that are important for cancer cell growth.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide has also been found to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, suggesting that it may have potential as an antiviral agent. Additionally, N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide has been found to inhibit the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide in lab experiments is its specificity for HAT inhibition. This allows researchers to investigate the specific effects of HAT inhibition on cellular pathways without the confounding effects of other compounds. However, one limitation of N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide is its relatively low potency, which can make it difficult to achieve effective inhibition at lower concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide. One area of interest is the development of more potent derivatives of N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide that can achieve effective inhibition at lower concentrations. Additionally, further investigation is needed to fully understand the range of biochemical and physiological effects of N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide, particularly in the context of its potential as a therapeutic agent for cancer and other diseases. Finally, more research is needed to investigate the safety and toxicity of N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide, particularly in vivo, to determine its potential as a clinical drug candidate.
Synthesemethoden
The synthesis of N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide involves a multi-step process that begins with the reaction of 2-bromoacetophenone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with acryloyl chloride to yield the final product, N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide has been used in a variety of scientific research applications, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells by targeting specific cellular pathways, making it a potential therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-[4-(2-phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-4-13(18)17-14-16-12(10-19-14)15(2,3)11-8-6-5-7-9-11/h4-10H,1H2,2-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMNCURQSSGOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CSC(=N2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2510385.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2510386.png)

![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2510389.png)
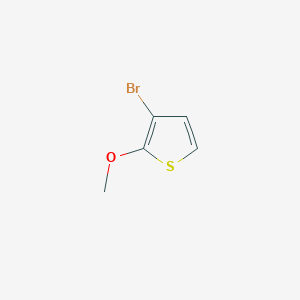
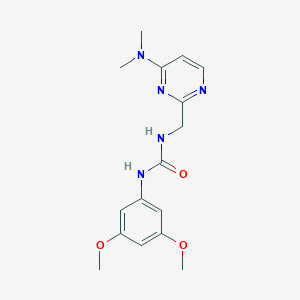
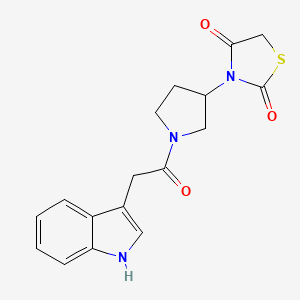
![3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2510394.png)

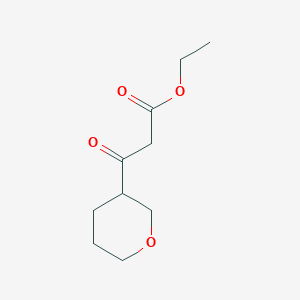
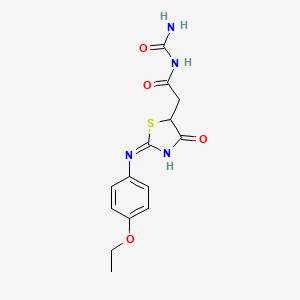
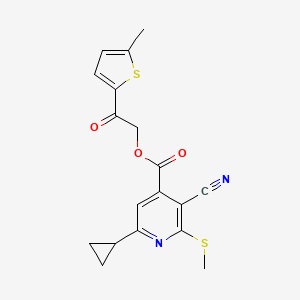
![(6,6-Difluorospiro[2.5]octan-1-yl)methanol](/img/structure/B2510403.png)
